2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl-
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Overview
Description
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- is a heterocyclic organic compound. It belongs to the class of imidazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- typically involves the reaction of phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-: A simpler analog with a methyl group instead of the methylsulfonyl and nonyl-phenyl substituents.
2,4-Imidazolidinedione, 3-[[(methylsulfonyl)oxy]methyl]-5,5-diphenyl-: Another derivative with different substituents on the imidazolidinedione ring.
Uniqueness
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-nonyl-5-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable for various applications.
Properties
CAS No. |
824392-42-9 |
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Molecular Formula |
C19H28N2O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-methylsulfonyl-5-nonyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H28N2O4S/c1-3-4-5-6-7-8-12-15-19(16-13-10-9-11-14-16)17(22)21(18(23)20-19)26(2,24)25/h9-11,13-14H,3-8,12,15H2,1-2H3,(H,20,23) |
InChI Key |
YUPBMEAJLFDWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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